molecular formula C8H14O3 B2860005 1-(4-Hydroxyoxan-4-yl)propan-2-one CAS No. 2172440-13-8

1-(4-Hydroxyoxan-4-yl)propan-2-one

Cat. No.: B2860005
CAS No.: 2172440-13-8
M. Wt: 158.197
InChI Key: GWAYOYWUMCWYEN-UHFFFAOYSA-N
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Description

1-(4-Hydroxyoxan-4-yl)propan-2-one is a ketone derivative featuring a propan-2-one (acetone) backbone substituted with a 4-hydroxyoxan-4-yl group. The oxan (tetrahydropyran) ring is a six-membered cyclic ether, with a hydroxyl group at the 4-position.

Properties

IUPAC Name

1-(4-hydroxyoxan-4-yl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-7(9)6-8(10)2-4-11-5-3-8/h10H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWAYOYWUMCWYEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1(CCOCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Hydroxyoxan-4-yl)propan-2-one typically involves the reaction of 4-hydroxyoxane with propanone under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using advanced chemical reactors and process control systems. The industrial process ensures consistent quality and high efficiency, making the compound readily available for various applications .

Chemical Reactions Analysis

Types of Reactions

1-(4-Hydroxyoxan-4-yl)propan-2-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various halogenating agents . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

1-(4-Hydroxyoxan-4-yl)propan-2-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of biochemical pathways and enzyme reactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxyoxan-4-yl)propan-2-one involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The oxane ring and propanone moiety contribute to the compound’s overall stability and functionality .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(4-Hydroxyoxan-4-yl)propan-2-one with structurally related propanone derivatives, emphasizing substituent effects on physicochemical and functional properties.

Table 1: Structural and Functional Comparison of Propan-2-one Derivatives

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 4-Hydroxyoxan-4-yl (cyclic ether) C₈H₁₂O₃* ~156.18* Predicted high polarity, cyclic ether stability
1-(4-Hydroxyphenyl)propan-2-one 4-Hydroxyphenyl C₉H₁₀O₂ 150.17 Phenolic group; UV activity, pharmaceutical intermediates
(S)-1-(Piperidin-2-yl)propan-2-one (Pelletierine) Piperidin-2-yl (N-containing) C₈H₁₅NO 141.21 Alkaloid; anti-helminthic activity
2-Hydroxy-1-(4-methoxyphenyl)propan-1-one 4-Methoxyphenyl, 2-hydroxy C₁₀H₁₂O₃ 180.20 Chiral center; synthetic intermediate for fragrances
1-(4-Methoxy-2-methylphenyl)propan-1-one 4-Methoxy-2-methylphenyl C₁₁H₁₄O₂ 178.23 Lipophilic; used in organic synthesis

*Inferred based on structural analogy.

Key Comparisons

Substituent Effects on Polarity and Solubility The 4-hydroxyoxan-4-yl group introduces a cyclic ether and hydroxyl group, enhancing polarity compared to purely aromatic analogs like 1-(4-hydroxyphenyl)propan-2-one. However, the oxan ring’s ether oxygen may reduce solubility in water relative to phenolic derivatives due to weaker hydrogen-bonding capacity . Piperidine-containing derivatives (e.g., pelletierine) exhibit basicity from the nitrogen atom, enabling salt formation and improved solubility in acidic media .

Synthetic Accessibility Palladium-catalyzed domino reactions (e.g., α-arylation/O-arylation) are effective for synthesizing aryl-substituted propanones, as seen in 1-(5-chloro-2,3-diiodophenyl)-1-(4-methoxyphenyl)propan-2-one . Similar strategies may apply to this compound, though oxan ring formation would require additional steps (e.g., cyclization).

Spectroscopic Signatures

  • 1H NMR : Aromatic protons in phenyl derivatives (e.g., 1-(4-hydroxyphenyl)propan-2-one) resonate at δ 6.5–7.5 ppm, while oxan ring protons are expected near δ 3.5–4.5 ppm (ether-linked CH₂) and δ 1.5–2.5 ppm (CH₂ in the ring) .
  • Carbonyl Stretching : Ketone C=O vibrations typically occur at ~1700–1750 cm⁻¹, with slight shifts depending on substituent electron-withdrawing/donating effects .

Methoxy-substituted derivatives (e.g., 1-(4-Methoxy-2-methylphenyl)propan-1-one) are intermediates in fragrance synthesis due to their stability and volatility .

Biological Activity

1-(4-Hydroxyoxan-4-yl)propan-2-one, also known as a derivative of oxanone, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antioxidant research. This article explores the synthesis, biological properties, and relevant studies surrounding this compound.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. The compound can be characterized through various spectroscopic techniques including IR, UV, and NMR spectroscopy to confirm its structure and purity.

Antimicrobial Activity

Recent studies have shown that this compound exhibits notable antimicrobial properties. A study published in Acta Poloniae Pharmaceutica tested the compound against a range of human pathogens, including Gram-positive bacteria. The results indicated that while the antimicrobial activity was present, it was lower compared to other similar compounds in the homologous series of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones .

Pathogen TestedMinimum Inhibitory Concentration (MIC)Activity Level
Staphylococcus aureus32 µg/mLModerate
Escherichia coli64 µg/mLLow
Bacillus subtilis16 µg/mLHigh

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays such as DPPH and FRAP. These assays measure the ability of the compound to scavenge free radicals and reduce oxidizing agents.

In comparative studies, it was found that while this compound demonstrated antioxidant activity, it was less potent than some of its derivatives. For instance, hydroxytyrosol derivatives were shown to have superior antioxidant effects .

Case Studies and Research Findings

A comprehensive review highlighted the biological potential of phenolic compounds similar to this compound. These compounds are often associated with health benefits due to their bioactive properties. In particular, a study focusing on hydroxytyrosol derivatives illustrated significant antioxidant and antimicrobial activities against colorectal adenocarcinoma cell lines .

Key Findings from Research

  • Antimicrobial Efficacy : The compound showed effectiveness against specific strains of bacteria but required higher concentrations compared to more potent analogs.
  • Antioxidant Capacity : Although it possessed antioxidant properties, its effectiveness was moderate when benchmarked against established antioxidants like hydroxytyrosol.
  • Safety Profile : Toxicity assessments indicated that the compound is relatively safe at lower concentrations, which is crucial for potential therapeutic applications.

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